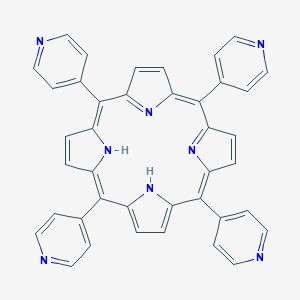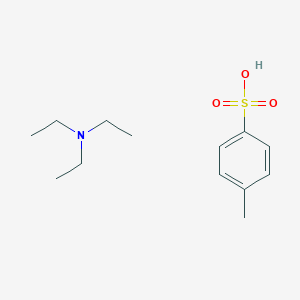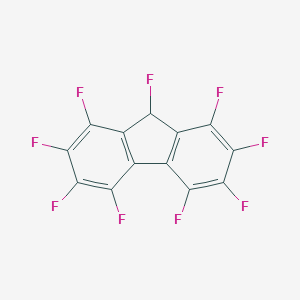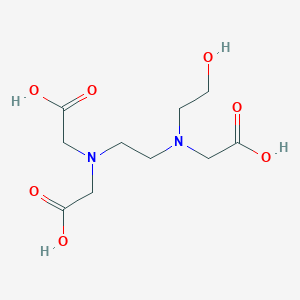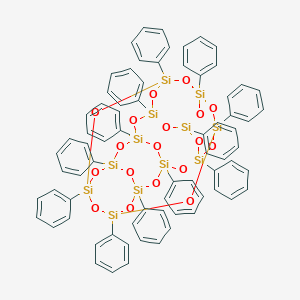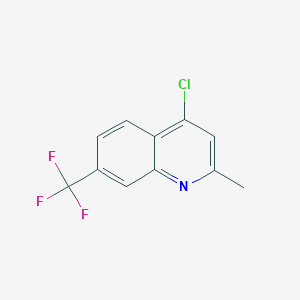
4-Cloro-2-metil-7-(trifluorometil)quinolina
Descripción general
Descripción
4-Chloro-2-methyl-7-(trifluoromethyl)quinoline is a fluorinated quinoline derivative with the molecular formula C11H7ClF3N and a molecular weight of 245.63 g/mol . This compound is known for its unique chemical properties, making it a valuable building block in various chemical syntheses and applications.
Aplicaciones Científicas De Investigación
4-Chloro-2-methyl-7-(trifluoromethyl)quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents.
Industry: The compound is utilized in the production of agrochemicals and materials science.
Mecanismo De Acción
Target of Action
It’s known that trifluoromethyl group can bind with protons during the cell penetrating process .
Mode of Action
The compound interacts with its targets through the trifluoromethyl group. During the cell penetrating process, the trifluoromethyl group binds with protons, leading to an increase in pH and destabilization of the cell membranes .
Result of Action
It’s suggested that the compound can enhance the cell penetration ability of peptides .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Chloro-2-methyl-7-(trifluoromethyl)quinoline. For instance, the compound should be protected from moisture . Also, the compound’s action may be influenced by the pH level, as its trifluoromethyl group binds with protons, affecting the pH .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methyl-7-(trifluoromethyl)quinoline typically involves the reaction of 2-methylquinoline with chlorinating agents and trifluoromethylating reagents. One common method includes the use of N-chlorosuccinimide (NCS) for chlorination and trifluoromethyl iodide (CF3I) for trifluoromethylation under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-methyl-7-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminoquinoline derivative, while oxidation can produce quinoline N-oxide .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-6-methylquinoline
- 4-Chloro-7-fluoroquinoline
- 2-Chloro-4-methyl-7-(methylthio)quinoline
- 4-Chloro-2-methyl-8-trifluoromethyl-quinoline
- 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline
Uniqueness
4-Chloro-2-methyl-7-(trifluoromethyl)quinoline is unique due to the presence of both chlorine and trifluoromethyl groups on the quinoline ring. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, making it a valuable compound in various chemical and biological applications .
Propiedades
IUPAC Name |
4-chloro-2-methyl-7-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3N/c1-6-4-9(12)8-3-2-7(11(13,14)15)5-10(8)16-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXIMYKBHAMAAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00406083 | |
| Record name | 4-chloro-2-methyl-7-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00406083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18529-09-4 | |
| Record name | 4-chloro-2-methyl-7-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00406083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 18529-09-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Q1: What is the significance of 4-Chloro-2-methyl-7-(trifluoromethyl)quinoline in the development of new antimalarial drugs?
A1: 4-Chloro-2-methyl-7-(trifluoromethyl)quinoline served as a key starting material in the synthesis of a series of 4-(3'-alkylaminomethyl-4'-hydroxyl-phenylamino)- and 4-(3',5'-bis-alkylaminomethyl-4'-hydroxyl-phenylamino)-2-methyl-7-trifluoromethyl-quinolines. These newly synthesized compounds were designed as analogs of amodiaquine, a known antimalarial drug. The researchers aimed to evaluate the impact of structural modifications on antimalarial activity, particularly against chloroquine-resistant strains of Plasmodium berghei. []
Q2: How effective were the synthesized compounds derived from 4-Chloro-2-methyl-7-(trifluoromethyl)quinoline against chloroquine-resistant malaria?
A2: The study showed promising results. Two of the synthesized compounds, derived from 4-Chloro-2-methyl-7-(trifluoromethyl)quinoline and tested at a dosage of (20 mg/kg)/d×4, demonstrated partial activity against a chloroquine-resistant strain of P. berghei in mice. Specifically, three and four mice out of five, respectively, showed no detectable parasites after treatment. This finding is notable because the standard drug amodiaquine did not show any activity against this resistant strain in the same study. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-propyl-5-(2-pyridin-4-ylethyl)-3,4-dihydro-1H-pyrido[4,3-b]indole](/img/structure/B93719.png)

![5-Ethyl 2,2,8,8-tetramethyl-5-[[(trimethylsil)oxy]methyl]-3,7-dioxa-2,8-disilanonane](/img/structure/B93726.png)
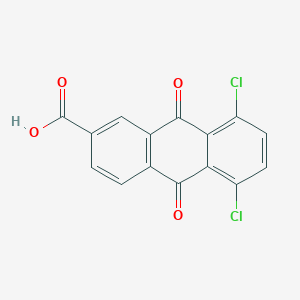
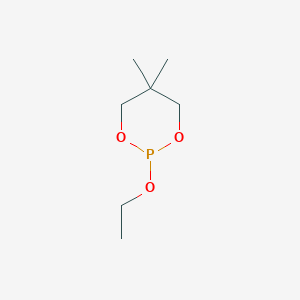
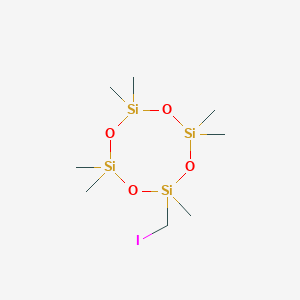
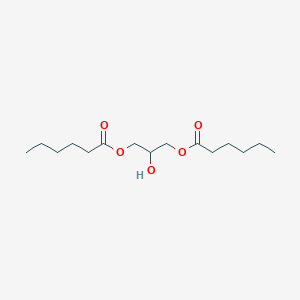
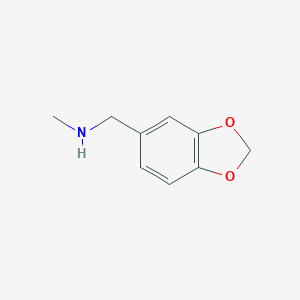
![N-[(Benzyloxy)carbonyl]histidyltyrosine](/img/structure/B93734.png)
